N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

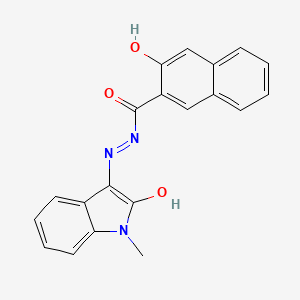

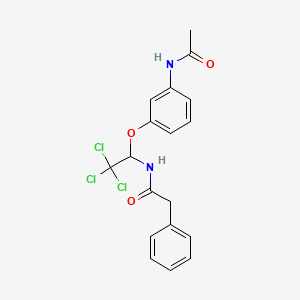

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including an acetylamino group, a phenoxy group, and a trichloroethyl group, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein übliches Verfahren umfasst die Reaktion von 3-(Acetylamino)phenol mit 2,2,2-Trichlorethylamin unter kontrollierten Bedingungen, um die Zwischenverbindung N-(3-(Acetylamino)phenoxy)-2,2,2-Trichlorethylamin zu bilden. Diese Zwischenverbindung wird dann mit Phenylacetylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess ist auf Effizienz und Ausbeute optimiert und integriert oft fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese Systeme. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen führt.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile wie Hydroxidionen oder Amine ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässriger Lösung.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Phenoxyderivaten.

Wissenschaftliche Forschungsanwendungen

This compound wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Arzneimittel.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die Acetylamino- und Phenoxygruppen spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität. Die Trichlorethylgruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern.

Wissenschaftliche Forschungsanwendungen

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide has been explored for various scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The acetylamino and phenoxy groups play a crucial role in its binding affinity and specificity. The trichloroethyl group may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

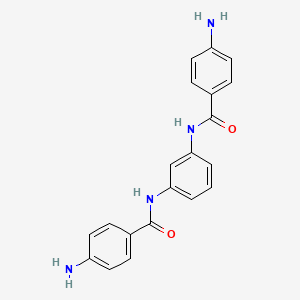

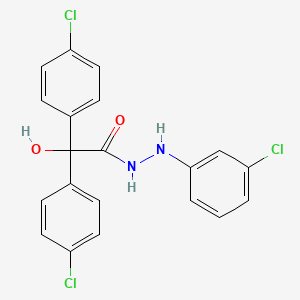

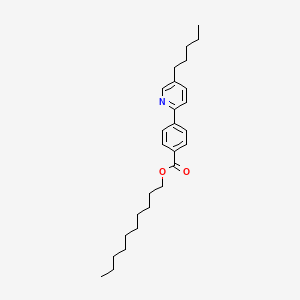

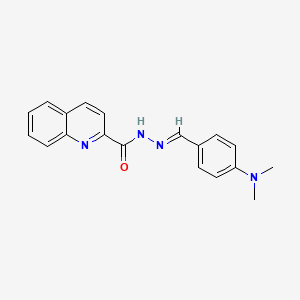

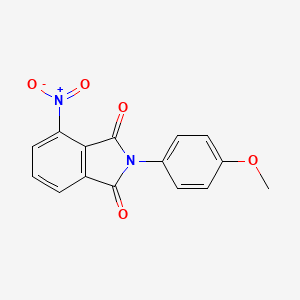

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-3-nitrobenzamid: Ähnliche Struktur, aber mit einer Nitrogruppe, die ihre chemischen und biologischen Eigenschaften verändern kann.

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-4-methylbenzamid:

Einzigartigkeit

N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide zeichnet sich durch seine spezifische Kombination funktioneller Gruppen aus, die einzigartige chemische Reaktivität und potenzielle biologische Aktivitäten verleihen. Seine Struktur ermöglicht vielfältige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke macht.

Eigenschaften

Molekularformel |

C18H17Cl3N2O3 |

|---|---|

Molekulargewicht |

415.7 g/mol |

IUPAC-Name |

N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |

InChI |

InChI=1S/C18H17Cl3N2O3/c1-12(24)22-14-8-5-9-15(11-14)26-17(18(19,20)21)23-16(25)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) |

InChI-Schlüssel |

RRYNTCAHISSJOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)

![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)

![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)

![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)